molecular formula C24H18Cl2F6N8O3 B3036782 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile CAS No. 400079-35-8

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile

Cat. No. B3036782
CAS RN: 400079-35-8
M. Wt: 651.3 g/mol
InChI Key: OWZIMDUOSMQYBF-UHFFFAOYSA-N
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Description

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C24H18Cl2F6N8O3 and its molecular weight is 651.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter Inhibition

One application of this compound is as a glycine transporter 1 (GlyT1) inhibitor. Yamamoto et al. (2016) identified a structurally diverse back-up compound with potent GlyT1 inhibitory activity, exhibiting a favorable pharmacokinetics profile and increasing cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).

Heterocyclic Synthesis

The compound contributes to the synthesis of heterocyclic compounds. Kalogirou and Koutentis (2019) reported the synthesis of trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine, demonstrating its utility in creating new chemical structures (Kalogirou & Koutentis, 2019).

Antineoplastic Activity

This compound is relevant in the field of antineoplastic drug development. Gong et al. (2010) studied the metabolism of Flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, showing how trifluoromethyl and pyridine groups affect drug metabolism (Gong et al., 2010).

Multicomponent Chemical Reactions

This chemical is also used in multicomponent reactions. Ryzhkova et al. (2023) explored a multicomponent reaction to produce a chromeno[2,3-b]pyridine derivative, highlighting its significance in creating complex molecules (Ryzhkova et al., 2023).

Fungicide Application

Jeon et al. (2013) discussed the compound's structure in the context of its use as a fungicide, demonstrating its practical applications in agriculture (Jeon et al., 2013).

Estrogen Receptor Binding and Anticancer Activity

The compound's structure contributes to research on estrogen receptor binding and anticancer activity. Parveen et al. (2017) synthesized derivatives that showed anti-proliferative activities against breast cancer cell lines, indicating its potential in cancer treatment (Parveen et al., 2017).

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2F6N8O3/c1-36(19-16(25)6-14(9-34-19)23(27,28)29)40-11-13(8-33)21(42)39(22(40)43)12-18(41)37-2-4-38(5-3-37)20-17(26)7-15(10-35-20)24(30,31)32/h6-7,9-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZIMDUOSMQYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2F6N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Reactant of Route 5
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile
Reactant of Route 6
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile

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